N-[2-(piperidin-1-yl)ethyl]naphthalene-2-carboxamide
Description
N-[2-(piperidin-1-yl)ethyl]naphthalene-2-carboxamide is a compound that features a piperidine ring attached to an ethyl chain, which is further connected to a naphthalene-2-carboxamide moiety
Properties
IUPAC Name |
N-(2-piperidin-1-ylethyl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c21-18(19-10-13-20-11-4-1-5-12-20)17-9-8-15-6-2-3-7-16(15)14-17/h2-3,6-9,14H,1,4-5,10-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTKSOARZRYVOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(piperidin-1-yl)ethyl]naphthalene-2-carboxamide typically involves the following steps:
Formation of the Piperidine Derivative: The initial step involves the preparation of the piperidine derivative.
Attachment of the Ethyl Chain:
Coupling with Naphthalene-2-carboxamide: The final step involves the coupling of the piperidine-ethyl derivative with naphthalene-2-carboxamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(piperidin-1-yl)ethyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups attached to the piperidine or naphthalene moieties.
Scientific Research Applications
N-[2-(piperidin-1-yl)ethyl]naphthalene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anticancer, antiviral, and antimicrobial properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is utilized in studying biological pathways and mechanisms due to its interaction with various biological targets.
Industrial Applications: It is employed in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[2-(piperidin-1-yl)ethyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The naphthalene moiety can intercalate with DNA, affecting gene expression and cellular processes . The compound’s effects are mediated through pathways involving signal transduction and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)naphthalene-2-carboxamide
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
N-[2-(piperidin-1-yl)ethyl]naphthalene-2-carboxamide is unique due to its specific combination of a piperidine ring and a naphthalene-2-carboxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
